molecular formula C12H14O2 B149723 5-Ethenyl-2-phenyl-1,3-dioxane CAS No. 128561-99-9

5-Ethenyl-2-phenyl-1,3-dioxane

Cat. No. B149723
CAS RN: 128561-99-9
M. Wt: 190.24 g/mol
InChI Key: UIXWASZEUIZYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-phenyl-1,3-dioxane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as styrene oxide and is a colorless liquid that has a faint odor. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles to form covalent bonds. This reaction is known as epoxidation and is a common mechanism in organic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound can cause skin irritation and respiratory problems if it is inhaled or comes in contact with the skin.

Advantages and Limitations for Lab Experiments

5-Ethenyl-2-phenyl-1,3-dioxane has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile starting material for the synthesis of various organic compounds. However, one of the limitations is that it can be hazardous to work with due to its potential to cause skin and respiratory problems.

Future Directions

There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One of the most significant areas of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biochemical and physiological effects of this compound to determine its potential as a therapeutic agent. Additionally, the development of new applications for this compound in various fields such as materials science and pharmaceuticals is an area of future research.

Synthesis Methods

The synthesis of 5-Ethenyl-2-phenyl-1,3-dioxane can be achieved through different methods. One of the most common methods is the epoxidation of styrene using peracids. This method involves the reaction of styrene with a peracid such as m-chloroperbenzoic acid or peracetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of this compound as the main product.

Scientific Research Applications

5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds such as alcohols, ketones, and acids.

properties

CAS RN

128561-99-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethenyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2

InChI Key

UIXWASZEUIZYAW-UHFFFAOYSA-N

SMILES

C=CC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

C=CC1COC(OC1)C2=CC=CC=C2

synonyms

1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.